N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide is a benzothiazole-containing compound characterized by a 6-methylbenzothiazole core linked to a phenyl group at the 4-position. The acetamide moiety is substituted with a 3-oxopiperazine ring, which introduces a heterocyclic scaffold known for modulating pharmacokinetic properties and enhancing receptor binding .
Properties
Molecular Formula |
C20H20N4O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide |
InChI |
InChI=1S/C20H20N4O2S/c1-12-2-7-15-17(10-12)27-20(24-15)13-3-5-14(6-4-13)23-18(25)11-16-19(26)22-9-8-21-16/h2-7,10,16,21H,8-9,11H2,1H3,(H,22,26)(H,23,25) |
InChI Key |
BGBJYHNTQSYZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4C(=O)NCCN4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline
The benzothiazole core is synthesized via cyclization of 3,4-dimethylaniline with potassium thiocyanate and bromine in acetic acid. This method yields 5,6-dimethylbenzo[d]thiazol-2-amine, which is nitrated and reduced to introduce the aniline group.
Reaction Conditions :
Acetylation with Chloroacetyl Chloride
The aniline intermediate reacts with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, facilitating the formation of 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide.
Optimized Parameters :
Piperazine Coupling
The chloroacetamide intermediate undergoes nucleophilic substitution with 3-oxopiperazine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Microwave irradiation at 120°C for 30 minutes enhances reaction efficiency.
Critical Variables :
-
Solvent: DMF > acetonitrile (higher polarity improves solubility).
-
Base: K₂CO₃ > NaHCO₃ (better nucleophilic activation).
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are optimal for piperazine coupling due to their ability to stabilize transition states. Non-polar solvents (e.g., toluene) result in <20% yields.
Temperature and Catalysis
Elevated temperatures (80–120°C) accelerate the substitution reaction. Palladium catalysts (e.g., Pd₂(dba)₃) have been explored for C–N bond formation but show limited efficacy compared to traditional base-mediated methods.
Analytical Characterization
| Parameter | Data | Method |
|---|---|---|
| Molecular Weight | 380.5 g/mol | Mass Spectrometry |
| Melting Point | 255–256°C | DSC |
| IR (C=O stretch) | 1702 cm⁻¹ | FT-IR |
| ¹H NMR (DMSO-d6) | δ 12.33 (s, NH), 2.68–3.42 (m, CH₂) | 300 MHz NMR |
Data correlate with structural assignments for the acetamide and piperazine moieties.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the piperazine ring, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies:
These results indicate that N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide exhibits significant anticancer activity across multiple cancer cell lines, suggesting its potential as a lead compound for further development.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The following table presents findings from studies assessing its efficacy against various pathogens:
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Candida albicans | 64 µg/mL | Fungicidal |
These results indicate that this compound possesses promising antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Key insights from SAR studies include:
- Benzothiazole Moiety : Essential for enhancing anticancer activity.
- Piperazine Ring : Contributes to improved solubility and bioavailability.
- Acetamide Group : Plays a role in binding affinity to biological targets.
Case Study 1: Anticancer Efficacy in Vivo
A recent study evaluated the in vivo efficacy of this compound in a mouse model of breast cancer. The compound was administered at varying doses, leading to significant tumor reduction compared to control groups. Histopathological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors.
Case Study 2: Safety Profile Assessment
Another study focused on assessing the safety profile of the compound through acute toxicity tests in rodents. Results indicated no significant adverse effects at therapeutic doses, supporting its potential for clinical use.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The piperazine ring may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The 3-oxopiperazine group in the target compound may enhance solubility and receptor affinity compared to phenoxy or alkyl substituents (e.g., 2-methylphenoxy in ). Piperazine derivatives, such as BZ-IV, demonstrate moderate anticancer activity, suggesting that the 3-oxo modification could further optimize metabolic stability . Compounds with sulfanyl groups (e.g., ) or triazole linkages () exhibit anti-infective properties, whereas the target compound’s oxopiperazine may prioritize kinase or protease inhibition .
Antimicrobial vs. Anticancer Focus: Derivatives with 2-amino-6-methylbenzothiazole and nicotinamide moieties () show antimicrobial activity against Gram-positive bacteria and fungi, contrasting with the target compound’s structural alignment with anticancer agents like BZ-IV .
Binding and Inhibition Profiles :
- The lack of activity in N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide () underscores the critical role of the 3-oxopiperazine group in mediating target interactions, as opposed to bulkier or less-polar substituents .
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C25H22N4O2S
- Molecular Weight : 434.55 g/mol
- CAS Number : 304864-26-4
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its anti-cancer properties.
- Receptor Modulation : It may act on specific receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for this compound, and what parameters critically affect yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 6-methyl-1,3-benzothiazole-2-amine with 4-bromophenylacetamide to form the benzothiazole-phenyl intermediate.
- Step 2 : Coupling with 3-oxopiperazine via nucleophilic substitution or amide bond formation using coupling agents (e.g., DCC/DMAP).
- Critical Parameters : Reaction temperature (60–80°C for amidation), solvent polarity (DMF or THF), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict anhydrous conditions and inert atmosphere .
Q. Which spectroscopic and chromatographic techniques confirm structural integrity?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the benzothiazole (δ 7.2–8.1 ppm) and piperazine (δ 3.1–3.8 ppm) moieties.
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]+ expected at m/z 409.12).
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Q. What preliminary assays evaluate antimicrobial activity, and how are they standardized?
- Methodological Answer :
- Broth Microdilution (MIC) : Test against S. aureus (Gram+) and E. coli (Gram–) using 96-well plates (CLSI guidelines). Incubate at 37°C for 18–24 hours; MIC is the lowest concentration inhibiting visible growth.
- Agar Diffusion : Measure zones of inhibition (ZOI) on Mueller-Hinton agar. Positive controls (e.g., ciprofloxacin) ensure assay validity .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX refine the compound’s 3D conformation and intermolecular interactions?
- Methodological Answer :
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- SHELX Workflow :
SHELXD : Solve phase problem via dual-space methods.
SHELXL : Refine anisotropic displacement parameters and H-bonding networks (e.g., N–H···O interactions between acetamide and piperazine).
- Validation : Compare with DFT-optimized geometries (e.g., Gaussian 16) to assess π-π stacking distances (~3.5 Å) .
Q. What SAR strategies optimize bioactivity against drug-resistant pathogens?
- Methodological Answer :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., –NO₂) at the benzothiazole 6-position to enhance microbial membrane penetration.
- Piperazine Analogues : Replace 3-oxopiperazine with 4-methylpiperazine to improve metabolic stability.
- Assays : Test derivatives against methicillin-resistant S. aureus (MRSA) using time-kill kinetics. Correlate logP (HPLC-measured) with MIC .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay Harmonization : Standardize inoculum size (5 × 10⁵ CFU/mL) and growth media (CAMHB for bacteria).
- Statistical Analysis : Apply ANOVA to compare MIC values (e.g., p < 0.05 significance threshold).
- Meta-Analysis : Use systematic reviews to account for variables like pH or serum protein binding .
Q. What advanced models assess antioxidant mechanisms beyond DPPH?
- Methodological Answer :
- Cellular ROS Assays : Treat RAW 264.7 macrophages with H₂O₂ and measure intracellular ROS via DCFH-DA fluorescence.
- Enzyme Activity : Quantify superoxide dismutase (SOD) inhibition using cytochrome c reduction assays.
- Lipid Peroxidation : Monitor malondialdehyde (MDA) levels in rat liver homogenates via TBARS assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
